

Measuring Cell Proliferation with ACEA Biosciences Technology: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring cell proliferation using **ACEA Biosciences'** innovative xCELLigence Real-Time Cell Analysis (RTCA) and NovoCyte Flow Cytometry platforms. These technologies offer powerful, complementary approaches to understanding cell growth dynamics, crucial for basic research and therapeutic development.

Introduction to ACEA Biosciences' Cell Proliferation Assay Platforms

ACEA Biosciences, a part of Agilent Technologies, offers two primary platforms for the assessment of cell proliferation: the xCELLigence RTCA systems and the NovoCyte flow cytometers.

- **xCELLigence Real-Time Cell Analysis (RTCA):** This impedance-based technology provides label-free, real-time monitoring of cell proliferation, adhesion, and viability.^{[1][2][3]} Microelectrodes integrated into the bottom of specialized E-Plates measure changes in electrical impedance as cells attach and proliferate, providing a quantitative "Cell Index" (CI) value that directly correlates with cell number and health.^{[1][2]} This system is ideal for kinetic studies of cell growth and cytotoxicity.

- **NovoCyte Flow Cytometry:** This platform enables high-throughput analysis of individual cells in suspension. For proliferation studies, NovoCyte cytometers are used in conjunction with fluorescent dyes that measure DNA content (e.g., Propidium Iodide for cell cycle analysis) or are diluted with each cell division (e.g., Carboxyfluorescein Succinimidyl Ester - CFSE).^{[4][5]} This approach provides detailed information about different phases of the cell cycle and allows for the quantification of generational proliferation in heterogeneous cell populations.

Application Note: Real-Time Monitoring of Cancer Cell Proliferation and Cytotoxicity using xCELLigence RTCA

The xCELLigence RTCA system offers a dynamic, non-invasive method to assess the anti-proliferative effects of therapeutic compounds on cancer cells.

Data Presentation

Table 1: Comparison of IC50 Values for Tamoxifen Treatment of Different Cancer Cell Lines.^[2]

Cell Line	xCELLigence IC50 (μM)	MTT Assay IC50 (μM)
HT1080	22.4	30.0
NIH3T3	16.0	19.0
HepG2	15.2	16.2

Table 2: Doubling Times of Cancer Cell Lines Measured by xCELLigence and a Traditional Endpoint Assay.^{[6][7]}

Cell Line	xCELLigence Doubling Time (hours)	SRB Assay Doubling Time (hours)
MDA-MB-231	29.92 ± 2.85	27.78 ± 5.14
A549	29.18 ± 1.87	27.93 ± 1.75

Table 3: Effect of Paclitaxel on the Viability of Cancer Cell Lines.^[6]

Cell Line	Treatment	IC50 (nM) - xCELLigence	IC50 (nM) - SRB Assay
MDA-MB-231	Paclitaxel (72h)	6.44 ± 1.90	4.78 ± 0.90
A549	Paclitaxel (72h)	-	-

Experimental Protocols

Protocol 1: General Cell Proliferation Assay using xCELLigence RTCA[3][8][9]

Materials:

- xCELLigence RTCA Instrument (SP, DP, or MP model)
- E-Plate 96
- Cell culture medium, serum, and supplements
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cells of interest

Procedure:

- Background Measurement:
 - Add 50 µL of cell culture medium to each well of an E-Plate 96.
 - Place the E-Plate in the RTCA station inside a CO2 incubator and perform a background measurement using the RTCA software.
- Cell Seeding:
 - Trypsinize and count cells. Resuspend cells in culture medium to the desired concentration (e.g., 5,000 cells/100 µL).[8]

- Add 100 μ L of the cell suspension to each well of the E-Plate.
- Leave the plate at room temperature for 30-60 minutes to allow for even cell settling.[\[8\]](#)
- Real-Time Monitoring:
 - Place the E-Plate back into the RTCA station.
 - Set the software to record the Cell Index at desired intervals (e.g., every 15-30 minutes) for the duration of the experiment.[\[2\]](#)

Protocol 2: Cytotoxicity Assay using xCELLigence RTCA[\[3\]](#)[\[8\]](#)

Materials:

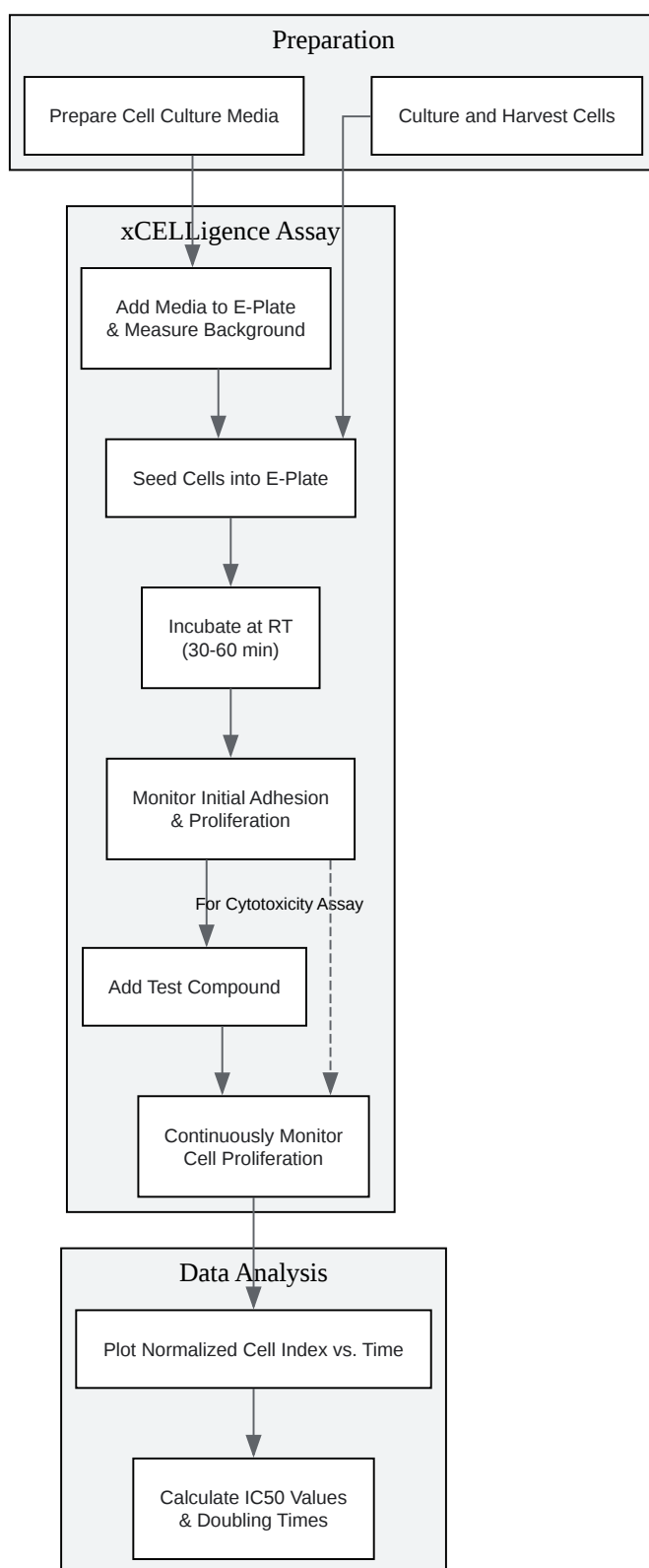
- Same as Protocol 1
- Cytotoxic compound of interest

Procedure:

- Cell Seeding and Initial Growth:
 - Follow steps 1 and 2 of the General Cell Proliferation Assay Protocol.
 - Allow cells to attach and enter the log growth phase (typically 18-24 hours), monitoring the Cell Index in real-time.
- Compound Addition:
 - Prepare serial dilutions of the cytotoxic compound in cell culture medium.
 - Once cells are in the exponential growth phase, add the compound dilutions to the respective wells. Include vehicle-only wells as a control.
- Continuous Monitoring:
 - Continue to monitor the Cell Index in real-time for the desired duration of the experiment (e.g., 24, 48, 72 hours).

- Data Analysis:
 - The RTCA software can be used to plot the normalized Cell Index over time and calculate IC50 values at different time points.

Experimental Workflow



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Experimental workflow for xCELLigence cell proliferation assays.

Application Note: Cell Proliferation and Cell Cycle Analysis using NovoCyte Flow Cytometry

The NovoCyte flow cytometer provides a robust platform for analyzing cell proliferation through dye dilution and for detailed cell cycle analysis.

Data Presentation

Table 4: Cell Cycle Distribution of Jurkat T cells after Drug Treatment.[\[4\]](#)

Treatment (16 hours)	% G1 Phase	% S Phase	% G2/M Phase
Untreated	52.22	33.92	13.86
5-Fluorouracil (500 μ M)	70.07	23.32	6.61
Paclitaxel (10 nM)	5.27	28.15	66.58

Table 5: Proliferation of CD4+ and CD8+ T cells in response to anti-CD3 stimulation.[\[10\]](#)

T Cell Population	Proliferating Cells (%)
CD4+	35.0
CD8+	70.5

Experimental Protocols

Protocol 3: Cell Proliferation Analysis using CFSE Staining[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- NovoCyte Flow Cytometer
- Carboxyfluorescein Succinimidyl Ester (CFSE)
- Dimethyl Sulfoxide (DMSO)

- PBS with 0.1% Bovine Serum Albumin (BSA)
- Complete cell culture medium with serum
- Cells of interest

Procedure:

- CFSE Staining:
 - Prepare a 2 mM stock solution of CFSE in dry DMSO.
 - Resuspend cells at 1×10^6 cells/mL in PBS with 0.1% BSA.
 - Add CFSE stock solution to the cell suspension to a final concentration of 1-5 μ M.
 - Incubate for 10-20 minutes at 37°C, protected from light.[\[12\]](#)
 - Quench the staining reaction by adding 5 volumes of cold complete culture medium.
 - Wash the cells twice with complete culture medium.
- Cell Culture and Stimulation:
 - Resuspend the stained cells in complete culture medium and plate under desired experimental conditions (e.g., with or without a stimulating agent).
- Flow Cytometric Analysis:
 - At desired time points (e.g., 24, 48, 72 hours), harvest the cells.
 - Analyze the samples on the NovoCyte flow cytometer using a 488 nm excitation laser and a standard FITC emission filter.
 - Unstained cells should be used as a negative control.
- Data Analysis:

- Use the NovoExpress software's cell proliferation module to analyze the data. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining[\[4\]](#)[\[15\]](#)

Materials:

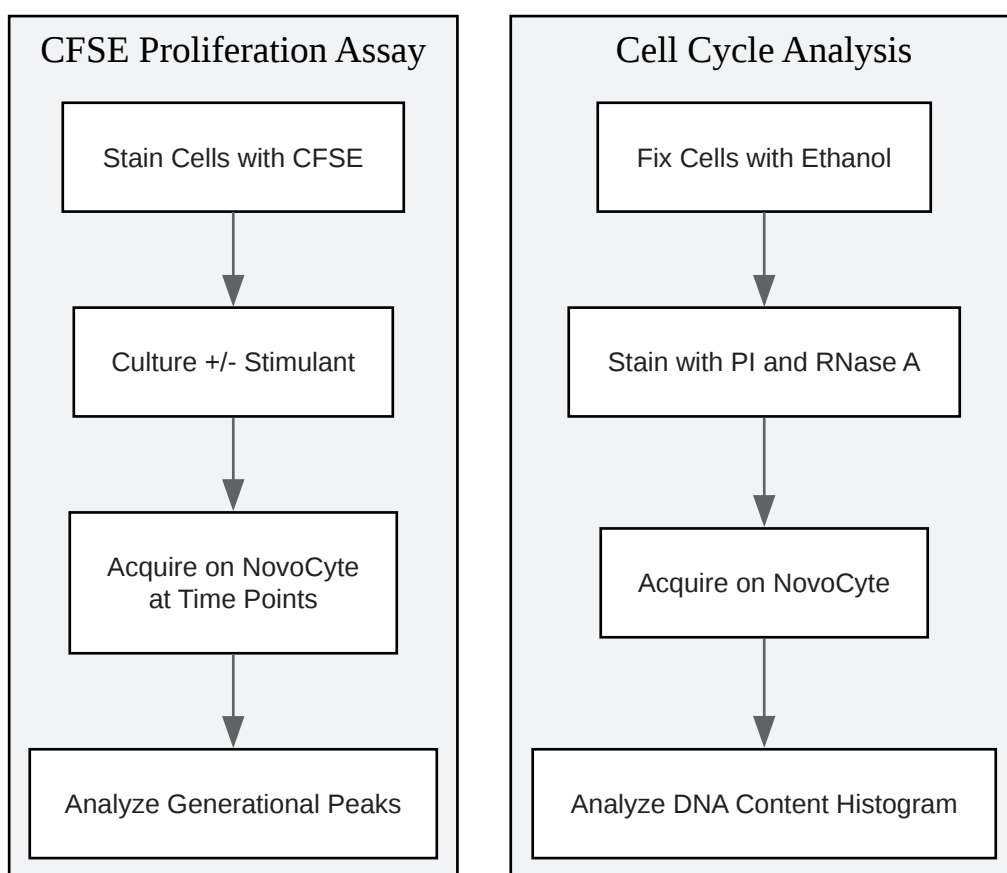
- NovoCyt Flow Cytometer
- Propidium Iodide (PI) staining solution
- RNase A
- 70% Ethanol, ice-cold
- PBS
- Cells of interest

Procedure:

- Cell Fixation:
 - Harvest and wash cells once with PBS.
 - Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining:
 - Wash the fixed cells twice with PBS.
 - Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
 - Incubate for 15-30 minutes at room temperature, protected from light.
- Flow Cytometric Analysis:

- Analyze the stained cells on the NovoCyte flow cytometer.
- Data Analysis:
 - Use the NovoExpress software's cell cycle analysis module to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow



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Workflows for NovoCyte-based cell proliferation and cell cycle assays.

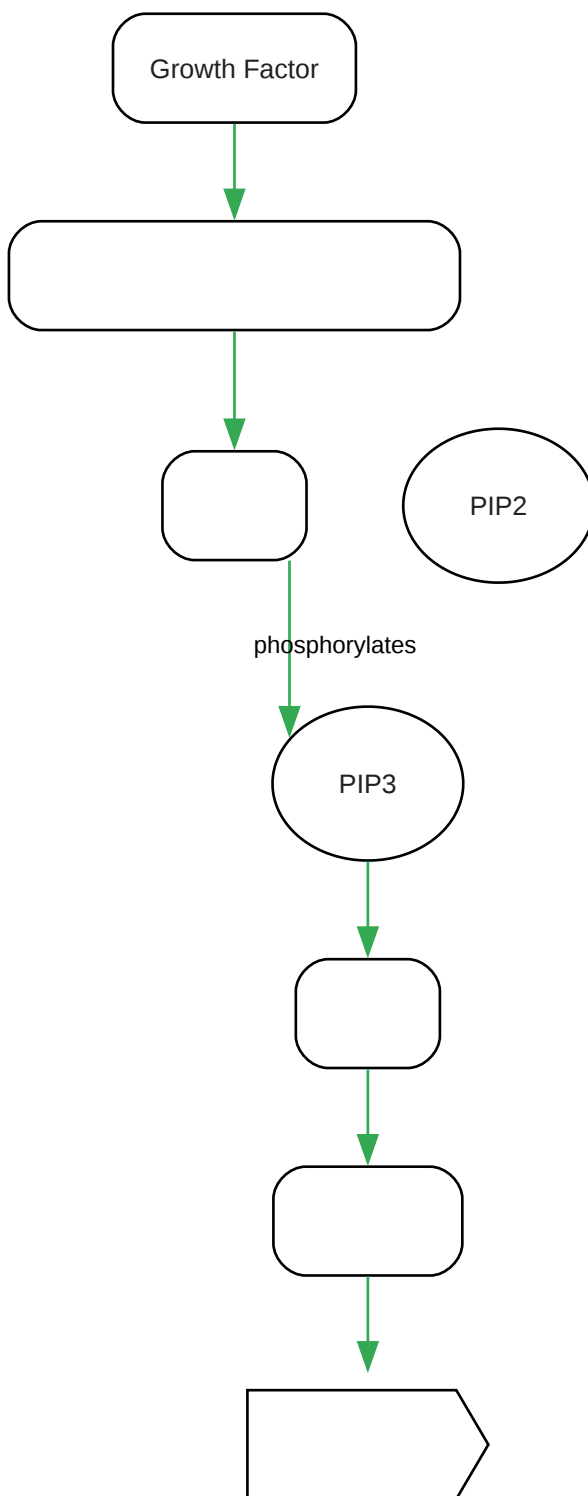
Signaling Pathways in Cell Proliferation

Understanding the underlying signaling pathways that regulate cell proliferation is critical for interpreting experimental data. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the

most important cascades involved in this process.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.

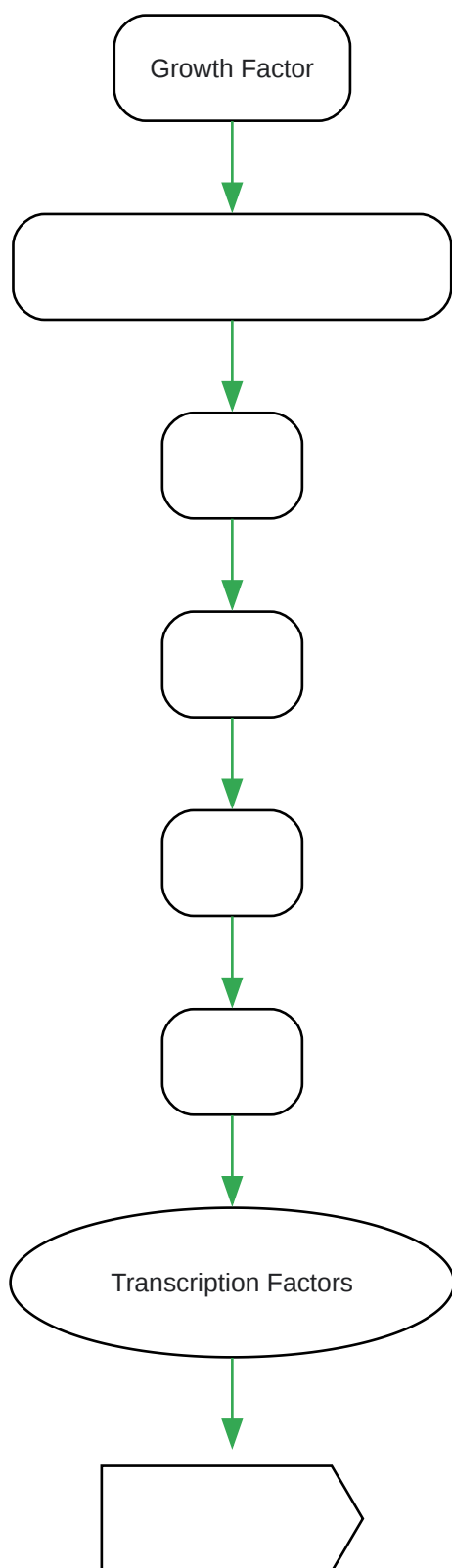


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Simplified PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus to regulate gene expression and promote cell proliferation.



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Simplified MAPK/ERK signaling pathway.

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References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 2. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 3. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 4. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 5. [biocompare.com](https://www.biocompare.com) [[biocompare.com](https://www.biocompare.com)]
- 6. Comparative Analysis of Dynamic Cell Viability, Migration and Invasion Assessments by Novel Real-Time Technology and Classic Endpoint Assays - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 8. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 9. Dynamic assessment of cell viability, proliferation and migration using real time cell analyzer system (RTCA) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 11. [bu.edu](https://www.bu.edu) [[bu.edu](https://www.bu.edu)]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [[thermofisher.com](https://www.thermofisher.com)]
- 13. [content.abcam.com](https://www.content.abcam.com) [[content.abcam.com](https://www.content.abcam.com)]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Propidium Iodide Cell Cycle Staining Protocol [[protocols.io](https://www.protocols.io)]
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